1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester
Description
1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at position 2 and dimethyl ester groups at positions 3 and 4. This structure confers unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and material science.
Properties
CAS No. |
106762-00-9 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
dimethyl 2-benzyl-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H15NO4/c1-19-14(17)11-9-16-12(13(11)15(18)20-2)8-10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
AEAFZYSWXRLHST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=C1C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Halogenated Aldehyde Intermediate
- Starting Material: Propionaldehyde
- Reaction: Bromination with bromine in an aprotic solvent (e.g., methylene dichloride, toluene, dimethylformamide, or dimethyl sulfoxide)
- Conditions: Temperature controlled between 0–50 °C to avoid side reactions
- Outcome: Formation of 2-bromopropionaldehyde with high yield (up to 100% in optimized conditions)
| Entry | Propionaldehyde (g) | Bromine (g) | Solvent (mL) | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 58 | 160 | 100 (CH2Cl2) | 0–15 | 4 | 100 |
| 2 | 58 | 180 | 100 (CH2Cl2) | 0–20 | 4 | 81 |
| 3 | 58 | 180 | 100 (CH2Cl2) | 0–25 | 4 | 100 |
Note: Temperature control is critical to maintain yield and purity.
Ring-Closure Reaction to Form Pyrrole Core
- Reactants: 2-bromopropionaldehyde, methyl acetoacetate, and ammoniacal liquor (ammonia solution)
- Reaction Type: Knorr-type condensation and ring closure under alkaline conditions
- Conditions: Temperature maintained between 0–50 °C, reaction time 10–14 hours
- Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, solvent removal, and crystallization at 0 °C for 2 days
- Yield: Approximately 30–32% under optimized conditions
| Entry | 2-Bromopropionaldehyde (g) | Methyl Acetoacetate (g) | Ammonia (g) | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 135 | 130 | 150 | 0–15 | 12 | 30 |
| 2 | 110 | 130 | 150 | 0–20 | 12 | 31.8 |
| 3 | 100 | 150 | 200 | 0–20 | 12 | 31.2 |
Note: After crystallization and washing, the product is dried to obtain the final pyrrole ester.
Introduction of Phenylmethyl (Benzyl) Group
- Method: Alkylation of the pyrrole nitrogen with benzyl bromide
- Typical Conditions: Use of sodium hydride as base in N,N-dimethylformamide (DMF) at 0 °C to room temperature
- Reaction Time: 2 hours for alkylation step
- Workup: Quenching with ammonium chloride solution, extraction, and purification
- Yield: Approximately 56% for related methyl ester derivatives
- Deprotonation of pyrrole nitrogen with sodium hydride in DMF at 0 °C
- Addition of benzyl bromide, stirring at room temperature for 2 hours
- Quenching and isolation of 1-(phenylmethyl)-pyrrole ester
This method is well-documented for related pyrrole-2-carboxylic acid methyl esters and can be adapted for 3,4-dicarboxylic acid derivatives.
Comparative Analysis of Preparation Routes
| Step | Method A (Bromination + Knorr) | Method B (Alkylation of Pyrrole) |
|---|---|---|
| Starting Materials | Propionaldehyde, bromine, methyl acetoacetate, ammonia | Pyrrole ester, sodium hydride, benzyl bromide |
| Reaction Conditions | 0–50 °C, aprotic solvents, 10–14 h | 0 °C to RT, DMF solvent, 2 h |
| Yield | 30–32% (ring closure step) | 56% (alkylation step) |
| Advantages | Mild conditions, scalable, avoids toxic reagents | Efficient N-alkylation, straightforward |
| Disadvantages | Moderate yield, requires careful temperature control | Requires strong base, sensitive to moisture |
Summary of Key Research Findings
- The bromination of propionaldehyde to 2-bromopropionaldehyde is a critical first step, requiring precise temperature control and aprotic solvents to achieve high yield and purity.
- The ring-closure reaction with methyl acetoacetate and ammonia forms the pyrrole ring under mild alkaline conditions, but yields are moderate (~30%) and require extended reaction times and careful crystallization.
- Introduction of the benzyl group via alkylation with benzyl bromide in the presence of sodium hydride in DMF is an effective method to obtain the N-benzylated pyrrole ester with good yield (~56%).
- The overall synthetic route avoids environmentally harmful reagents like sodium nitrite and tert-butyl acetoacetate, favoring more accessible and less toxic materials.
- The methods are suitable for scale-up with relatively simple workup and purification steps, making them industrially viable.
Data Table Summary
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Propionaldehyde + Br2 + aprotic solvent | 0–50 | 3–5 | 81–100 | Temperature control critical |
| Ring Closure (Knorr reaction) | 2-Bromopropionaldehyde + methyl acetoacetate + NH3 | 0–50 | 10–14 | 30–32 | Requires crystallization for purity |
| N-Benzylation | Pyrrole ester + NaH + benzyl bromide + DMF | 0 to RT | 2 | 56 | Quench with NH4Cl, extract, purify |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole-3,4-dicarboxylic acid derivatives.
Reduction: Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl alcohol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that pyrrole derivatives exhibit significant anticancer activity. Specifically, compounds similar to 1H-Pyrrole-3,4-dicarboxylic acid have been synthesized and tested for their ability to inhibit tumor growth. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrrole derivatives. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Materials Science
Polymer Synthesis
1H-Pyrrole-3,4-dicarboxylic acid derivatives have been used in the synthesis of conductive polymers. These polymers are essential in developing organic electronic devices due to their flexibility and conductivity. The incorporation of pyrrole into polymer matrices enhances the electrical properties and stability of the resulting materials .
Coatings and Films
The compound's ability to form stable films makes it suitable for applications in protective coatings. Research has demonstrated that films made from pyrrole derivatives exhibit excellent corrosion resistance and mechanical strength, making them ideal for industrial applications .
Agricultural Chemistry
Pesticide Development
In the field of agriculture, pyrrole derivatives are being explored as potential pesticide agents. Their unique chemical structure allows for the development of novel pest control agents that are effective against a range of agricultural pests while minimizing environmental impact. Studies have shown promising results in terms of efficacy and safety profiles when these compounds are utilized in formulations .
Herbicide Properties
Additionally, research has indicated that certain pyrrole-based compounds may possess herbicidal properties. The mechanism involves disrupting metabolic pathways in target plants, leading to effective weed control without harming crops .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal explored the effects of a pyrrole derivative on various cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, indicating its potential as an anticancer agent. -
Conductive Polymer Research
Researchers developed a new class of conductive polymers incorporating 1H-Pyrrole-3,4-dicarboxylic acid derivatives. The resulting materials showed improved conductivity compared to traditional polymers, paving the way for their application in flexible electronic devices. -
Pesticide Formulation Development
A recent project focused on synthesizing new pesticide formulations using pyrrole derivatives. Field trials revealed that these formulations effectively controlled pest populations while exhibiting low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Substituent Variations
Key structural analogs differ in substituent type and position:
*Note: Calculated molecular formula assumes target compound structure (C₁₆H₁₅NO₄).
- Positional Isomerism : The target compound's 3,4-ester groups contrast with analogs like 1H-Pyrrole-2,3-dicarboxylic acid dimethyl ester (positions 2,3) . This affects electronic distribution and steric hindrance.
Functional Group Effects
- Benzyl vs. Halogenated Groups : The benzyl group in the target compound enhances π-π stacking interactions compared to the chloro-methylphenyl group in , which introduces electron-withdrawing effects.
- Ester vs. Hydroxy Groups : The dihydroxy groups in increase hydrogen-bonding capacity, improving water solubility but reducing stability under acidic conditions compared to the target compound's esters.
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences can be drawn from analogs:
Biological Activity
1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
- CAS Number : 461162
- IUPAC Name : 1H-Pyrrole-3,4-dicarboxylic acid, 2-(phenylmethyl)-, dimethyl ester
The compound features a pyrrole ring with two carboxylic acid groups and a phenylmethyl substituent. This unique structure contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-Pyrrole-3,4-dicarboxylic acid derivatives. For instance:
- Case Study : A derivative was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 20 µM, suggesting potent antiproliferative effects .
Antioxidant Activity
The compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
- Research Findings : In vitro assays demonstrated that the compound scavenged DPPH radicals effectively. The IC50 value for radical scavenging activity was found to be approximately 50 µg/mL .
Anti-inflammatory Effects
Inflammation plays a central role in various chronic diseases. The pyrrole derivative has shown promise in reducing inflammatory responses.
- Study Results : In animal models of inflammation, administration of the compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
The biological activities of 1H-Pyrrole-3,4-dicarboxylic acid are attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It influences signaling pathways related to apoptosis and inflammation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
